Cas no 1196396-29-8 (2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

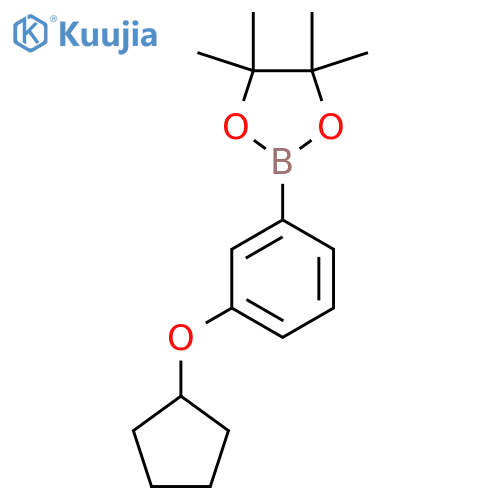

1196396-29-8 structure

商品名:2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 2-[3-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

- 2-(3-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- IZQHPCQIABNPEK-UHFFFAOYSA-N

- 2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- EN300-1706486

- 2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- SCHEMBL1129399

- 1196396-29-8

- 2-(4-cyclopentyloxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- 2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- G63249

- AKOS018219268

- MFCD16451304

- 2-(4-cyclopentyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- starbld0018716

-

- インチ: 1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)13-8-7-11-15(12-13)19-14-9-5-6-10-14/h7-8,11-12,14H,5-6,9-10H2,1-4H3

- InChIKey: IZQHPCQIABNPEK-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C=CC=C(C=2)OC2CCCC2)OC(C)(C)C1(C)C

計算された属性

- せいみつぶんしりょう: 288.1896748g/mol

- どういたいしつりょう: 288.1896748g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.7

2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1706486-0.25g |

2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1196396-29-8 | 95% | 0.25g |

$325.0 | 2023-09-20 | |

| Enamine | EN300-1706486-5.0g |

2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1196396-29-8 | 95% | 5g |

$1903.0 | 2023-06-04 | |

| Enamine | EN300-1706486-1g |

2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1196396-29-8 | 95% | 1g |

$656.0 | 2023-09-20 | |

| Enamine | EN300-1706486-10g |

2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1196396-29-8 | 95% | 10g |

$2823.0 | 2023-09-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2005521-5g |

2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1196396-29-8 | 98% | 5g |

¥8866.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2005521-100mg |

2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1196396-29-8 | 98% | 100mg |

¥348.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2005521-250mg |

2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1196396-29-8 | 98% | 250mg |

¥690.00 | 2024-08-09 | |

| Enamine | EN300-1706486-10.0g |

2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1196396-29-8 | 95% | 10g |

$2823.0 | 2023-06-04 | |

| Enamine | EN300-1706486-0.5g |

2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1196396-29-8 | 95% | 0.5g |

$512.0 | 2023-09-20 | |

| Enamine | EN300-1706486-5g |

2-[4-(cyclopentyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1196396-29-8 | 95% | 5g |

$1903.0 | 2023-09-20 |

2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

1196396-29-8 (2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1196396-29-8)2-4-(cyclopentyloxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%

はかる:1g

価格 ($):197